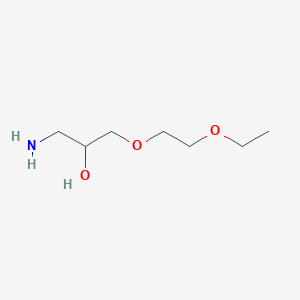

1-Amino-3-(2-ethoxyethoxy)propan-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step chemical reactions, starting with readily available substrates. For instance, the synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and related structures demonstrates the complexity and versatility of synthetic routes to obtain compounds with specific functional groups, affording substantial cardioselectivity in certain cases (Rzeszotarski et al., 1979). These syntheses often require precise control over reaction conditions to ensure the desired configuration and purity of the final product.

Molecular Structure Analysis

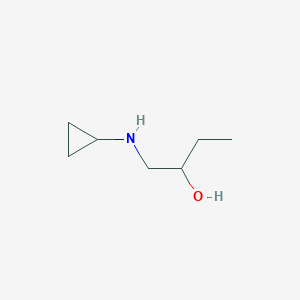

The molecular structure of compounds closely related to 1-Amino-3-(2-ethoxyethoxy)propan-2-ol has been elucidated using techniques such as X-ray diffraction analysis. Studies reveal the conformational preferences and crystal packing of these molecules, highlighting the influence of specific functional groups on the overall molecular geometry and intermolecular interactions (Nitek et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound and similar molecules can be influenced by their functional groups. For example, the presence of amino and ether groups opens avenues for a variety of chemical transformations, including but not limited to nucleophilic substitutions, condensation reactions, and the formation of complexes with metals or other organic compounds. The synthesis and properties of aminomethoxy derivatives of related structures have been explored, revealing their potential as antimicrobial agents (Jafarov et al., 2019).

Scientific Research Applications

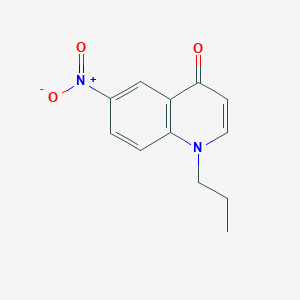

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

1-Amino-3-(2-ethoxyethoxy)propan-2-OL and its derivatives have been studied for their affinity to beta-1 and beta-2 adrenoceptors, showing potential in the field of cardioselectivity for beta-adrenoceptor blocking agents. These compounds have been compared with known beta-blockers, demonstrating significant cardioselectivity, particularly when the 4 substituent of the 3-(aryloxy) moiety is caproamido (Rzeszotarski et al., 1979); (Rzeszotarski et al., 1983).

Conformational Analyses

Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, closely related to this compound, reveal insights into their structure, aided by X-ray diffraction analysis. This research provides valuable information about the physical and chemical properties of these compounds (Nitek et al., 2020).

Adrenolytic Activity

Studies on the synthesis and adrenolytic activity of certain derivatives, including 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, have shown significant findings in terms of electrocardiographic, antiarrhythmic, and hypotensive activities. These compounds also exhibit affinity to alpha and beta adrenoceptors, suggesting their potential in cardiovascular therapies (Groszek et al., 2009).

Synthesis of Umbrella-Like Polyethylene Glycol

Innovative synthesis methods have been developed using 1-(Bis(2-hydroxyethyl)amino)-3-(1-ethoxyethoxy)propan-2-ol to initiate ring-opening polymerization for creating umbrella-like poly(ethylene glycol) structures. These structures have potential applications in bioconjugation and drug delivery systems (Zhang et al., 2010).

Antimicrobial Properties

1-Phenoxy-3-(propylsulfanyl)propan-2-ol and its aminomethoxy derivatives have been evaluated for their antimicrobial properties against bacteria and fungi, indicating potential use in medical antiseptics (Jafarov et al., 2019).

DFT and Spectroscopic Investigations

Derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol have been synthesized and analyzed using density functional theory (DFT) and spectroscopic methods, contributing to the understanding of their molecular structure and potential pharmaceutical applications (Khalid et al., 2018).

Pharmacological Derivatives

Pharmacologically valuable derivatives of 1-phenoxy-3-amino-propan-2-ol, structurally related to this compound, have been explored for their potential in treating heart diseases and possessing beta-adrenalytic or anti-arrhythmic properties (Schenk, 2014).

Safety and Hazards

properties

IUPAC Name |

1-amino-3-(2-ethoxyethoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-2-10-3-4-11-6-7(9)5-8/h7,9H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQSYYYHMDRCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)